molecular formula C7H10N2O2 B13825413 4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl- CAS No. 36324-01-3

4(1H)-Pyrimidinone, 5-(2-hydroxyethyl)-2-methyl-

Cat. No.: B13825413
CAS No.: 36324-01-3
M. Wt: 154.17 g/mol
InChI Key: FRIPXRMDCWNCNW-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone is a heterocyclic organic compound that contains a pyrimidinone ring substituted with a hydroxyethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4(1H)-pyrimidinone with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group at the 5-position. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidinone ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the hydroxyethyl group, making it less versatile in certain applications.

    5-Ethyl-2-methyl-4(1H)-pyrimidinone: Contains an ethyl group instead of a hydroxyethyl group, affecting its reactivity and interactions.

    5-(2-Hydroxyethyl)-4(1H)-pyrimidinone: Lacks the methyl group at the 2-position, altering its chemical properties.

Uniqueness

5-(2-Hydroxyethyl)-2-methyl-4(1H)-pyrimidinone is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties

Properties

CAS No.

36324-01-3

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(2-3-10)7(11)9-5/h4,10H,2-3H2,1H3,(H,8,9,11)

InChI Key

FRIPXRMDCWNCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=O)N1)CCO

Origin of Product

United States

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